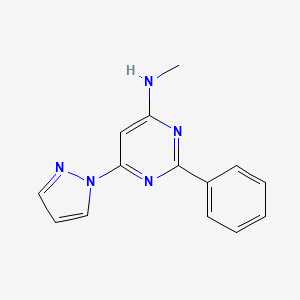
N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
Vue d'ensemble
Description
N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
Mécanisme D'action
N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine acts as a selective inhibitor of PKC, a family of serine/threonine kinases that regulate various cellular processes, including cell growth, differentiation, and apoptosis. PKC is overexpressed in many cancers, making it a potential target for cancer therapy. N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine binds to the regulatory domain of PKC, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. It also decreases the expression of pro-inflammatory cytokines and chemokines, reducing inflammation. In addition, N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been found to protect neurons from oxidative stress and promote nerve regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One potential application is in the treatment of cancer, where N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine could be used as a targeted therapy for PKC-overexpressing tumors. Another future direction is in the treatment of neurodegenerative diseases, where N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine could be used to promote nerve regeneration and protect neurons from oxidative stress. Additionally, further research is needed to optimize the synthesis of N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine and improve its solubility and toxicity profile.
Conclusion:
In conclusion, N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a potent inhibitor of PKC with potential therapeutic applications in cancer and neurodegenerative diseases. Its mechanism of action involves binding to the regulatory domain of PKC, preventing its activation and downstream signaling. While its use in lab experiments is limited by its low solubility and potential toxicity, further research is needed to optimize its synthesis and improve its therapeutic potential.
Applications De Recherche Scientifique
N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits anti-inflammatory and neuroprotective effects. Moreover, N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been found to be effective in the treatment of ischemic stroke and diabetic neuropathy.
Propriétés
IUPAC Name |
N-methyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-15-12-10-13(19-9-5-8-16-19)18-14(17-12)11-6-3-2-4-7-11/h2-10H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATBHIJEWCKTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2=CC=CC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



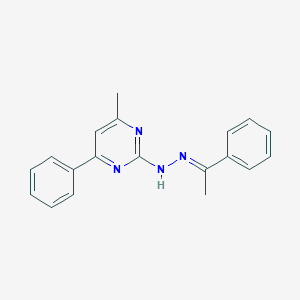
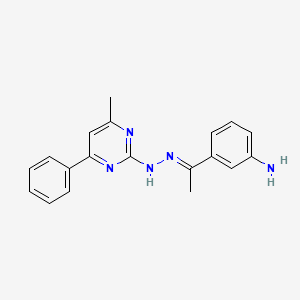
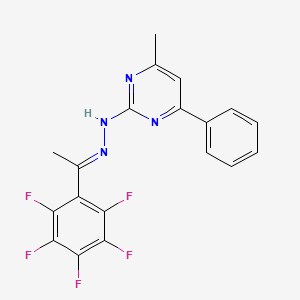
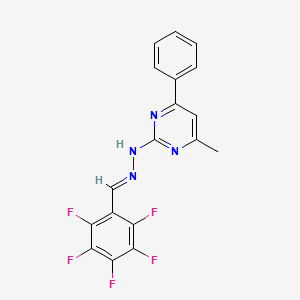
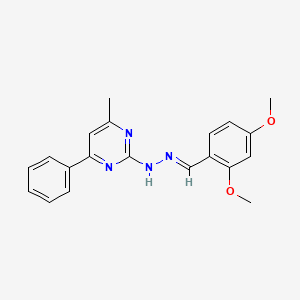
![ethyl 4-[(2,4-dimethylphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B3843597.png)
![4-[6-(4-nitrophenoxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B3843598.png)

![2-{[2-(4-bromophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B3843620.png)
![4-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B3843624.png)
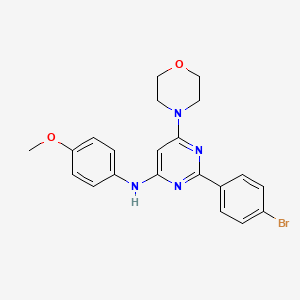
![1-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone](/img/structure/B3843634.png)
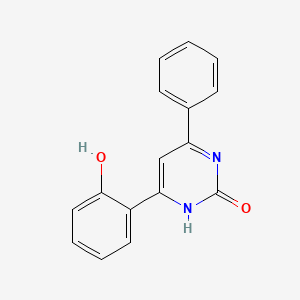
![2,3a-dimethyloctahydroisoxazolo[2,3-a]benzimidazole-2,4(2H)-diol](/img/structure/B3843659.png)